2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride is a chemical compound recognized for its potential applications in scientific research. Its IUPAC name reflects its complex structure, which includes an amino group, an acetamide group, and a bicyclic system. The molecular formula of this compound is , and it has a molecular weight of approximately 284.22 g/mol. This compound is typically available in a purity range of 95% to 97% .
This compound can be sourced from various chemical suppliers, including BenchChem and AChemBlock, which provide detailed specifications and chemical identifiers such as the CAS number and the InChI Key . It falls under the category of organic compounds and can be classified as an acetamide derivative, specifically featuring a bicyclic amine structure.
The synthesis of 2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride involves several key steps:
The molecular structure of 2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride can be represented using various chemical notation systems:
CN1C2CCC1CC(C2)CNC(=O)CN.Cl.Cl
InChI=1S/C11H21N3O.2ClH/c1-14-9-2-3-10(14)5-8(4-9)7-13-11(15)6-12;;/h8-10H,2-7,12H2,1H3,(H,13,15);2*1H
The structure features a bicyclic system with nitrogen atoms incorporated into the rings, contributing to its chemical properties and biological activity .
The compound can participate in various chemical reactions typical for amines and amides:
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit activity through interactions with neurotransmitter systems or other biological targets:
The physical properties of 2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride include:
Chemical properties include:
Relevant data includes its melting point, boiling point, and specific reactivity profiles which are essential for handling and application in research settings .
This compound is primarily utilized in scientific research applications including:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2